Methantheline
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Overview
Description
Methantheline is a synthetic antispasmodic compound used to relieve cramps or spasms of the stomach, intestines, and bladder. It is commonly used in the treatment of peptic ulcer disease, irritable bowel syndrome, pancreatitis, gastritis, biliary dyskinesia, pylorospasm, and reflex neurogenic bladder in children .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methantheline is synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compound. The synthesis typically involves the reaction of diethylamine with methyl iodide to form diethylmethylamine, which is then reacted with 2-(9H-xanthen-9-ylcarbonyl)oxyethyl bromide to form this compound bromide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Methantheline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with different functional groups.
Scientific Research Applications
Methantheline has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving quaternary ammonium compounds.
Biology: Studied for its effects on cellular processes and interactions with biological membranes.
Medicine: Used in the treatment of gastrointestinal disorders, overactive bladder syndrome, hypersalivation, and hyperhidrosis.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
Methantheline exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It acts on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, this compound may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder, and may have a slight relaxant action on the bile ducts and gallbladder .
Comparison with Similar Compounds
Atropine: Used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Hyoscyamine: Used to treat various gastrointestinal disorders and to reduce muscle spasms.
Methantheline’s unique properties make it a valuable compound in both clinical and research settings.
Properties
Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. | |
CAS No. |
5818-17-7 |
Molecular Formula |
C21H26NO3+ |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium |
InChI |
InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1 |
InChI Key |
GZHFODJQISUKAY-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
5818-17-7 | |
physical_description |
Solid |
solubility |
1.32e-04 g/L |
Synonyms |
Banthine methantheline methantheline bromide Vagantin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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